2-Chloro-4-(methylamino)nicotinonitrile

Medicinal Chemistry Physicochemical Property Prediction Drug Design

2-Chloro-4-(methylamino)nicotinonitrile (CAS 676601-68-6) is a distinctive heterocyclic building block characterized by a specific 2-chloro-4-methylamino substitution pattern on a 3-cyanopyridine core. This electronic and steric profile is critical for targeted kinase inhibitor SAR (e.g., PIM-1, c-Met) and cannot be replicated by regioisomers or other halogen analogs. Use it to construct focused libraries and as a reliable control for on-target specificity. Ensure experimental integrity by selecting this exact substitution pattern – generic substitution risks synthetic failure.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 676601-68-6
Cat. No. B12517178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(methylamino)nicotinonitrile
CAS676601-68-6
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCNC1=C(C(=NC=C1)Cl)C#N
InChIInChI=1S/C7H6ClN3/c1-10-6-2-3-11-7(8)5(6)4-9/h2-3H,1H3,(H,10,11)
InChIKeyKVEWZFUOTWMHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(methylamino)nicotinonitrile (CAS 676601-68-6): A Halogenated Nicotinonitrile Scaffold for Targeted Chemical Synthesis and Pharmacological Profiling


2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6) is a heterocyclic small molecule characterized by a 3-cyanopyridine core with a chlorine atom at the 2-position and a methylamino group at the 4-position . It belongs to the nicotinonitrile class, a privileged scaffold widely explored for developing kinase inhibitors (e.g., PIM-1, c-Met) and other bioactive agents [1]. Its molecular formula is C₇H₆ClN₃, with a molecular weight of 167.6 g/mol . This compound is primarily utilized as a versatile synthetic intermediate or a research tool in medicinal chemistry, enabling the construction of more complex molecules or serving as a starting point for structure-activity relationship (SAR) studies [1].

Why In-Class Substitution of 2-Chloro-4-(methylamino)nicotinonitrile is Not Advisable Without Direct Comparative Data


While the nicotinonitrile core is shared among many analogs, the precise substitution pattern dictates both chemical reactivity and biological function. For 2-Chloro-4-(methylamino)nicotinonitrile, the specific placement of the chlorine and methylamino groups creates a unique set of electronic and steric properties that are not replicated by other in-class compounds . Simple substitution with a regioisomer (e.g., 5-chloro or 2-hydroxy analog) or an analog with a different halogen (e.g., 5-fluoro) would alter the molecule's dipole moment, hydrogen-bonding capacity, and its fit within a biological target's active site [1]. Therefore, in the absence of a direct, quantitative, head-to-head comparison confirming functional equivalence, generic substitution poses a high risk of experimental failure or altered synthetic outcomes.

Quantitative Comparative Evidence for 2-Chloro-4-(methylamino)nicotinonitrile Against Analogs


Predicted Physicochemical Profile of 2-Chloro-4-(methylamino)nicotinonitrile vs. 5-Fluoro Analog

The predicted physicochemical properties of 2-Chloro-4-(methylamino)nicotinonitrile demonstrate key differences compared to a common analog, 5-Fluoro-4-methylamino-nicotinonitrile, which may influence its suitability for specific synthetic or biological applications. These differences are driven by the distinct electronic effects of the halogen substituent [REFS-1, REFS-2].

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Computational Docking Score of 2-Chloro-4-(methylamino)nicotinonitrile vs. Nicotinonitrile Derivative Library in PIM-1 Kinase

In a study investigating nicotinonitrile derivatives as PIM-1 kinase inhibitors, computational docking was performed. While 2-Chloro-4-(methylamino)nicotinonitrile itself was not among the top-performing compounds, the study provides a benchmark for the class. The most potent compound identified, compound 9 (a more complex pyrazolyl nicotinonitrile), exhibited an IC50 of 20.4 nM against PIM-1 kinase [1]. This demonstrates the potential of the nicotinonitrile scaffold and implies that 2-Chloro-4-(methylamino)nicotinonitrile, as a simpler, synthetically accessible analog, would likely exhibit a different (likely lower) potency but may serve as a valuable control or starting point for SAR exploration.

Cancer Research Kinase Inhibition Molecular Docking

Synthetic Yield of 2-Chloro-4-(methylamino)nicotinonitrile in a Multi-Step Route vs. Industrial Production Benchmarks

A reported synthetic route for 2-Chloro-4-(methylamino)nicotinonitrile involves a multi-step sequence with an overall yield that can be estimated from the individual step yields. This provides a quantitative basis for evaluating its synthetic accessibility. For instance, one reported 6-step route includes steps with yields of 61% (step 1), 96% (step 2), and a final chlorination step (step 5) with conditions described .

Synthetic Chemistry Process Development Route Scouting

Defined Research and Development Applications for 2-Chloro-4-(methylamino)nicotinonitrile


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

As a well-defined nicotinonitrile building block, this compound is ideally suited for generating focused libraries to explore SAR around the pyridine core in kinase inhibitor projects. Researchers can use it as a starting point to introduce diverse substituents at the reactive 2-chloro and 4-methylamino positions, comparing the resulting analogs' potency against benchmarks like staurosporine (IC50 = 16.7 nM for PIM-1) [1].

Precursor for the Synthesis of More Complex Heterocyclic Systems

The presence of the nitrile, chloro, and methylamino groups provides multiple handles for further chemical elaboration. This makes 2-Chloro-4-(methylamino)nicotinonitrile a valuable intermediate in the multi-step synthesis of fused heterocycles, such as pyrazolopyridines, which are of interest in medicinal chemistry [1].

Negative Control or Inactive Analog in Biological Assays

Given its simpler structure relative to highly optimized, low-nanomolar nicotinonitrile-based inhibitors (e.g., those with IC50 values <200 nM against PIM-1 or c-Met [2]), this compound may serve as a less active or inactive control in cellular assays. This helps validate the on-target specificity of more potent analogs by demonstrating that the core scaffold alone does not drive the observed phenotype.

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